Niguldipine

概述

描述

尼古地平是一种钙通道阻滞剂和α1-肾上腺素受体拮抗剂。 它属于二氢吡啶类化合物,以其对钙通道和α1-肾上腺素受体的强亲和力而闻名 . 该化合物主要用于其抗高血压特性,使其成为治疗心血管疾病的宝贵药物 .

准备方法

合成路线和反应条件: 尼古地平是通过一个多步骤过程合成的,该过程涉及各种化学中间体的缩合。关键步骤包括:

二氢吡啶环的形成: 这涉及醛、β-酮酯和氨或胺在酸性或碱性条件下的反应。

硝基苯基的引入: 此步骤通常涉及苯环的硝化,然后将其掺入二氢吡啶结构中。

哌啶部分的连接: 这是通过亲核取代反应实现的,其中哌啶衍生物被引入二氢吡啶核心.

工业生产方法: 尼古地平的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用连续流动反应器,高通量筛选以确定最佳反应条件,以及先进的纯化技术以确保高产率和纯度 .

反应类型:

氧化: 尼古地平可以发生氧化反应,特别是在二氢吡啶环处,导致形成吡啶衍生物。

还原: 硝基还原为胺是另一种常见反应。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用氢气与钯催化剂或氢化铝锂等还原剂。

取代: 胺或硫醇等亲核试剂可用于取代反应.

主要产品:

氧化: 吡啶衍生物。

还原: 氨基衍生物。

取代: 各种取代的哌啶衍生物.

科学研究应用

Pharmacological Mechanism

Niguldipine operates by blocking L-type calcium channels, which are crucial for the contraction of cardiac and smooth muscle cells. This action leads to vasodilation and reduced blood pressure. Additionally, it antagonizes alpha-1 adrenergic receptors, further contributing to its antihypertensive effects. The compound has shown a high affinity for calcium channels in various tissues, including skeletal muscle, heart, and brain, with a Ki value of 0.1 nM for these channels .

Antihypertensive Effects

This compound was initially developed as an antihypertensive agent. Its ability to lower blood pressure through vasodilation has been documented in several studies. Although it reached Phase 1/2 clinical trials, its development was discontinued in the early 2000s due to unspecified reasons .

Research on Smooth Muscle Cells

Research has demonstrated that this compound effectively modulates calcium and potassium currents in isolated visceral and vascular smooth muscle cells. Studies indicate that it can inhibit contractions induced by various stimuli, showcasing its potential utility in managing conditions associated with smooth muscle hyperactivity .

Potential in Neoplasms

Emerging research suggests that this compound may have applications beyond cardiovascular diseases, particularly in oncology. Its mechanism of action could be relevant in targeting neoplastic tissues where calcium signaling plays a role in tumor growth and metastasis . However, further research is needed to establish its efficacy and safety in this area.

Study 1: Calcium Channel Blockade in Vascular Smooth Muscle

A study conducted by Brown et al. (1986) demonstrated that this compound effectively inhibited calcium influx in vascular smooth muscle cells, resulting in decreased contractility. This study highlighted the potential of this compound as a therapeutic agent for conditions characterized by excessive vascular tone.

Study 2: Selectivity for Calcium Channels

Research published in Physiologia Plantarum evaluated the selectivity of this compound among various dihydropyridine compounds. The findings indicated that this compound had significant selectivity for L-type calcium channels compared to other dihydropyridines, suggesting a favorable profile for clinical use .

Data Table: Summary of Key Findings on this compound

| Aspect | Details |

|---|---|

| Chemical Structure | C36H40ClN3O6 |

| CAS Registry Number | 113145-69-0 |

| Mechanism of Action | Alpha-1 adrenergic receptor antagonist; L-type calcium channel blocker |

| Primary Indications | Hypertension (discontinued), potential applications in neoplasms |

| Clinical Development Status | Discontinued after Phase 1/2 trials |

| Pharmacological Effects | Vasodilation, reduced blood pressure, modulation of smooth muscle contraction |

作用机制

尼古地平通过阻断L型钙通道发挥作用,L型钙通道负责钙离子进入细胞。这种阻断阻止了血管平滑肌的收缩,从而导致血管舒张,随后血压降低。 此外,尼古地平作为α1-肾上腺素受体拮抗剂,通过抑制去甲肾上腺素的血管收缩作用,进一步增强其抗高血压作用 .

类似化合物:

硝苯地平: 另一种具有类似抗高血压特性的二氢吡啶类钙通道阻滞剂。

尼莫地平: 以其用于治疗脑血管痉挛而闻名。

氨氯地平: 一种广泛使用的抗高血压药物,具有更长的作用时间

尼古地平的独特性: 尼古地平的独特之处在于它同时具有钙通道阻滞剂和α1-肾上腺素受体拮抗剂的双重作用。 这种双重机制与其他不具有α1-肾上腺素拮抗特性的钙通道阻滞剂相比,为控制高血压提供了更全面的方法 .

相似化合物的比较

Nifedipine: Another dihydropyridine calcium channel blocker with similar antihypertensive properties.

Nimodipine: Known for its use in treating cerebral vasospasm.

Amlodipine: A widely used antihypertensive agent with a longer duration of action

Uniqueness of Niguldipine: this compound is unique due to its dual action as both a calcium channel blocker and an α1-adrenergic receptor antagonist. This dual mechanism provides a more comprehensive approach to managing hypertension compared to other calcium channel blockers that do not have α1-adrenergic antagonistic properties .

生物活性

Niguldipine is a dihydropyridine calcium channel blocker (CCB) that exhibits significant biological activity, primarily through its interactions with various ion channels and its effects on cellular processes. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a calcium channel blocker, inhibiting voltage-gated calcium channels (VGCCs), particularly L-type channels. This inhibition leads to reduced intracellular calcium levels, which is crucial for muscle contraction and neurotransmitter release. Additionally, this compound exhibits α1-adrenergic antagonist properties, further influencing vascular tone and cardiac function .

Key Ion Channel Interactions

- Calcium Channels : this compound effectively blocks L-type calcium channels, which are pivotal in cardiac and smooth muscle contraction. Studies have shown that it has a potent inhibitory effect on bTREK-1 potassium channels, with an IC50 value of approximately 0.75 µM .

- Potassium Channels : Inhibition of bTREK-1 may contribute to its cardiovascular effects, as these channels help regulate membrane potential in various tissues .

Therapeutic Applications

This compound has been investigated for several therapeutic uses, primarily in the management of hypertension and certain neurological conditions.

Hypertension Management

As a CCB, this compound is utilized to lower blood pressure by relaxing blood vessels. Its efficacy in this regard has been well-documented in clinical settings.

Neurological Effects

Research indicates that this compound may have protective effects in neurological contexts. For instance, it has been shown to reduce seizure durations in animal models of epilepsy . Specifically, at a dose of 7.5 mg/kg, this compound significantly decreased both seizure and afterdischarge durations in kindled rats.

Case Studies and Experimental Data

Several studies have highlighted this compound's selective cytotoxicity towards glioma cells while sparing normal cells. In one study involving glioma-initiating cells (GICs), this compound was found to significantly reduce cell viability compared to normal astrocytes and fibroblasts . The results from this study are summarized in the following table:

| Cell Type | Viability (%) | P-value |

|---|---|---|

| Glioma-Initiating Cells | 45% | <0.01 |

| Normal Astrocytes | 85% | - |

| HepG2 Liver Carcinoma | 70% | - |

This selective cytotoxicity suggests potential for this compound as a targeted therapy in glioblastoma treatment.

In Vivo Studies

In vivo studies using orthotopic glioma models demonstrated that mice treated with this compound had a median survival of 33 days compared to 21 days for controls . This significant difference indicates the compound's potential as an adjunct therapy in cancer treatment.

化学反应分析

Chemical Interactions of Niguldipine

This compound interacts with other drugs, potentially increasing the hypotensive activities of Abaloparatide, and its serum concentration can be affected when combined with Abametapir or Abemaciclib . When combined with Acarbose, it can increase the risk of hypoglycemia, and it may increase the arrhythmogenic activities of Acebutolol .

Biological and Pharmacological Reactions

- Calcium Channel Blocking: this compound inhibits calcium influx through cell membranes [7, 8].

- Adrenergic Receptor Antagonism: this compound acts as an antagonist at a1-adrenergic receptors [4, 20]. (+)-Niguldipine is more selective for alpha 1A-adrenoceptors than alpha 1B-adrenoceptors .

- Effects on Thymocytes: this compound can provoke the influx of Ca2+ into thymocytes, but not of Mn2+ .

- Activation of K+ Channels: (+)-Niguldipine activates Ca2+-dependent, large conductance K+ channels (BKCa) in human mesenteric vascular smooth muscles .

- Enzyme Interactions: this compound is a substrate of Cytochrome P450 3A4 and an inhibitor of ATP-dependent translocase ABCB1 . Cytochrome P450 3A4 is involved in the metabolism of many drugs [4, 20].

- Reactions with Receptors: (+)-Niguldipine binds with high affinity to Ca2+ channels. Ki values depend on membrane protein concentrations .

Stoichiometry and Chemical Reactions

Stoichiometry is used to assess the quantitative relationships between reactants and products in chemical reactions [11, 14]. While the search results do not provide specific stoichiometric data for this compound reactions, the principles of stoichiometry would apply to any chemical reactions it undergoes, such as during its metabolism or synthesis .

Classification of Chemical Reactions

Chemical reactions can be classified into several types [3, 19, 21]:

- Precipitation Reactions: These reactions involve the formation of an insoluble product (a precipitate) when two solutions are mixed [3, 19, 21].

- Acid-Base Reactions: These reactions involve the transfer of protons (H+) from an acid to a base .

- Oxidation-Reduction (Redox) Reactions: These reactions involve the transfer of electrons between chemical species .

- Double Displacement Reaction: a reaction in which two reactants exchange ions to form two new compounds .

Given this compound's involvement in various biological processes, it may participate in several of these reaction types, particularly redox reactions (e.g., through the action of Cytochrome P450 enzymes) or acid-base reactions depending on the specific chemical environment and interacting molecules [4, 19, 20].

属性

CAS 编号 |

102993-22-6 |

|---|---|

分子式 |

C36H39N3O6 |

分子量 |

609.7 g/mol |

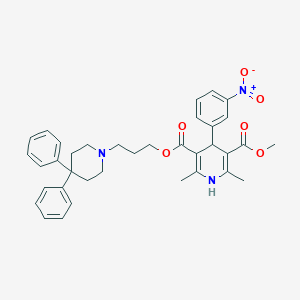

IUPAC 名称 |

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C36H39N3O6/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3 |

InChI 键 |

SVJMLYUFVDMUHP-UHFFFAOYSA-N |

SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

规范 SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Key on ui other cas no. |

102993-22-6 |

同义词 |

3-((4,4-diphenyl-1-piperidinyl)propyl)-5-methyl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate hydrochloride 3-methyl-5-(3-(4,4-diphenyl-1-piperidinyl)propyl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate B 844-39 B 859-35 B8509-035 B859-35 dexniguldipine DNIG niguldipine niguldipine fumarate niguldipine hydrobromide niguldipine hydrochloride niguldipine maleate |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。